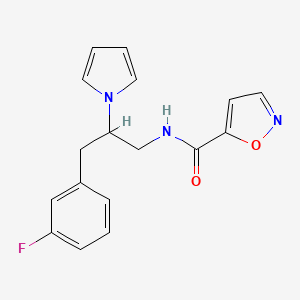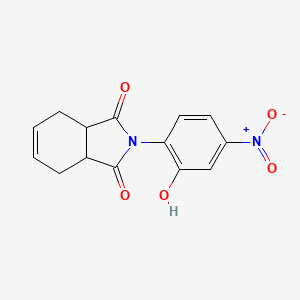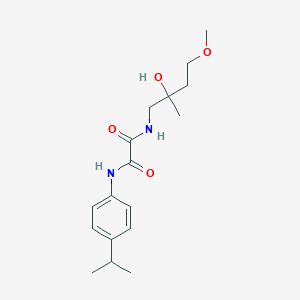![molecular formula C13H17F3N2O B2780155 4-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-(trifluoromethyl)aniline CAS No. 1921246-82-3](/img/structure/B2780155.png)
4-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-(trifluoromethyl)aniline” is a chemical compound with the CAS Number: 1921246-82-3 . It has a molecular weight of 274.29 . The compound is also known as DTAF and is a highly sensitive fluorophore that has wide applications in various scientific research.
Molecular Structure Analysis
The IUPAC name of the compound is 4-((2R,6S)-2,6-dimethylmorpholino)-3-(trifluoromethyl)aniline . The InChI code is 1S/C13H17F3N2O/c1-8-6-18(7-9(2)19-8)12-4-3-10(17)5-11(12)13(14,15)16/h3-5,8-9H,6-7,17H2,1-2H3/t8-,9+ .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Unfortunately, other physical and chemical properties like solubility, boiling point, etc., are not mentioned in the search results.Wissenschaftliche Forschungsanwendungen
Fluorescence-Based Thermometry
The unique properties of certain fluorescent compounds, such as N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline, have been utilized in developing ratiometric fluorescent thermometers. These thermometers exploit twisted intramolecular charge transfer (TICT) emissions, which intensify with temperature increases. This phenomenon enables the precise ratiometric detection of temperature changes in scientific studies, highlighting the potential for morpholine derivatives in temperature-sensitive applications (Chemical communications, 2014).
Electroluminescence and Material Science
In material science, morpholine and aniline derivatives have been synthesized and characterized for their unique electroluminescent properties. Compounds such as 4-dimesitylboryl-N,N-bis(9,9-dimethylfluoren-2-yl)aniline have been shown to emit intense fluorescence and form stable amorphous glasses, which are highly desirable for organic electroluminescent (EL) devices. These materials enable multicolor light emission, including white, and serve as excellent host materials for emissive dopants, facilitating color tuning and enhanced device performance (Chemistry of Materials, 2003).
Organic Synthesis and Catalysis
Morpholine and aniline derivatives have been explored for their roles in organic synthesis and catalysis. For example, the synthesis of phosphine-amido hafnium and zirconium complexes utilizing aniline derivatives has been reported. These complexes are significant for olefin polymerization, demonstrating the versatility of morpholine and aniline derivatives in catalyzing polymer formation and manipulation. This research contributes to the development of novel catalytic processes and materials in the field of polymer chemistry (Organometallics, 2013).
Pharmaceutical Research
In pharmaceutical research, compounds related to 4-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-(trifluoromethyl)aniline have been studied for their potential as kinase inhibitors, demonstrating significant activity against Src kinase. This research indicates the potential of these compounds in developing treatments for diseases where Src kinase is implicated, showcasing the importance of morpholine and aniline derivatives in medicinal chemistry and drug development (Journal of medicinal chemistry, 2001).
Corrosion Inhibition
The use of aniline derivatives as corrosion inhibitors has been investigated, showing that compounds like N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline can significantly inhibit corrosion in metal substrates. This application is crucial for protecting industrial equipment and infrastructure from corrosion, demonstrating the practical importance of these compounds in industrial maintenance and longevity (Corrosion Science, 2014).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
4-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O/c1-8-6-18(7-9(2)19-8)12-4-3-10(17)5-11(12)13(14,15)16/h3-5,8-9H,6-7,17H2,1-2H3/t8-,9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAJFFBDOUYWMS-DTORHVGOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(C=C(C=C2)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=C(C=C(C=C2)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-(trifluoromethyl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Iodo-3-(4-nitrophenyl)bicyclo[1.1.1]pentane](/img/structure/B2780072.png)
![methyl 4-({[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2780073.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2780074.png)

![N-(2,6-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2780077.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2780079.png)
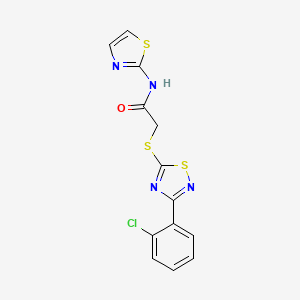
![2-[(3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]-N-1-naphthylacetamide](/img/structure/B2780083.png)
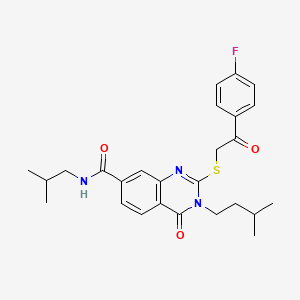
![N-[[5-butylsulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2780085.png)
